2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine
CAS No.: 2201732-88-7
Cat. No.: VC6665416
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.
![2-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine - 2201732-88-7](/images/structure/VC6665416.png)
Specification
CAS No. | 2201732-88-7 |
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Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 |
IUPAC Name | 4,5-dimethyl-2-(pyridin-2-ylmethoxy)-1,3-thiazole |
Standard InChI | InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-5-3-4-6-12-10/h3-6H,7H2,1-2H3 |
Standard InChI Key | FZTYMIIPCGVJMR-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)OCC2=CC=CC=N2)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule consists of two primary heterocyclic components:
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A pyridine ring substituted at the 2-position with an oxymethylene (–O–CH2–) linker.
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A 4,5-dimethyl-1,3-thiazole group attached to the linker’s terminal oxygen atom.
The thiazole ring’s aromaticity, conferred by sulfur and nitrogen atoms, enables π-electron delocalization, while the methyl groups at positions 4 and 5 enhance steric bulk and lipophilicity .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Reactivity
Hypothetical Synthesis Routes
While no explicit synthetic protocol for this compound exists in the provided sources, analogous methods for thiazole-pyridine hybrids suggest two plausible routes:
Route 1: Nucleophilic Substitution
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Step 1: Synthesis of 2-chloromethylpyridine via chlorination of 2-picolyl alcohol.
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Step 2: Reaction with 4,5-dimethyl-1,3-thiazol-2-ol under basic conditions (e.g., K₂CO₃) to form the ether linkage .
Route 2: Coupling via Mitsunobu Reaction
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Reactants: 2-Hydroxymethylpyridine and 4,5-dimethyl-1,3-thiazol-2-ol.
Table 2: Comparative Synthetic Approaches
Method | Yield Estimate | Advantages | Limitations |
---|---|---|---|
Nucleophilic substitution | 40–60% | Simple reagents | Competing side reactions |
Mitsunobu reaction | 65–80% | High regioselectivity | Costly reagents |
Physicochemical and Spectroscopic Characteristics
Predicted Properties
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Solubility: Low aqueous solubility (logP ≈ 2.8) due to aromatic rings and methyl groups; soluble in DMSO or DMF .
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Stability: Susceptible to oxidative degradation at the thiazole sulfur under acidic conditions .
Spectroscopic Signatures
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